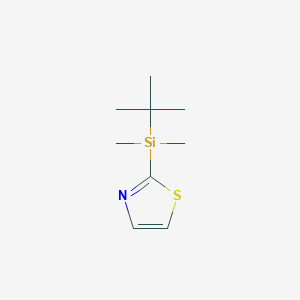

2-(tert-Butyldimethylsilyl)thiazole

Descripción

Propiedades

IUPAC Name |

tert-butyl-dimethyl-(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NSSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQFKRXPJSBPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440342 | |

| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137382-38-8 | |

| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(tert-Butyldimethylsilyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(tert-Butyldimethylsilyl)thiazole, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The document details a robust synthetic protocol, thorough characterization methodologies, and presents the collated data in a clear and accessible format. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Introduction

Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals. The introduction of a tert-butyldimethylsilyl (TBDMS) group at the 2-position of the thiazole ring serves multiple purposes. It can act as a protecting group, enabling selective functionalization at other positions of the thiazole ring. Furthermore, the silyl group can be utilized in cross-coupling reactions or be readily cleaved to regenerate the C-H bond, making this compound a versatile synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the deprotonation of thiazole at the C2 position, followed by quenching with tert-butyldimethylsilyl chloride (TBDMSCl). The C2 proton of thiazole is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, facilitating its selective removal by a strong base.[1][2]

Experimental Protocol: Synthesis via Lithiation

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Thiazole (1.0 equivalent) is added dropwise via syringe. After stirring for 10-15 minutes, n-butyllithium (1.05 equivalents) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The formation of 2-lithiothiazole is typically observed as a slight color change. The reaction mixture is stirred at -78 °C for 1 hour.

-

Silylation: A solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warmed to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is separated and extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted chemical shifts are based on the analysis of thiazole and other silylated heterocyclic compounds.[3][4]

Table 1: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.8-8.0 | d | ~3.0 | H-4 |

| ¹H | ~7.3-7.5 | d | ~3.0 | H-5 |

| ¹H | ~0.9-1.0 | s | - | -C(CH₃)₃ |

| ¹H | ~0.3-0.4 | s | - | -Si(CH₃)₂ |

| ¹³C | ~170-175 | - | - | C-2 |

| ¹³C | ~145-150 | - | - | C-4 |

| ¹³C | ~120-125 | - | - | C-5 |

| ¹³C | ~26-28 | - | - | -C(CH₃)₃ |

| ¹³C | ~18-20 | - | - | -C(CH₃)₃ |

| ¹³C | ~(-1)-(-3) | - | - | -Si(CH₃)₂ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight and fragmentation pattern. The tert-butyldimethylsilyl group exhibits a characteristic fragmentation pattern in mass spectrometry.

Table 2: Expected GC-MS Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₉H₁₇NSSi | |

| Molecular Weight | 199.39 g/mol | |

| Retention Time | Dependent on GC column and conditions | A single major peak is expected. |

| Mass Spectrum (m/z) | ||

| 199 | [M]⁺ | Molecular ion peak. |

| 184 | [M-15]⁺ | Loss of a methyl radical (-CH₃). |

| 142 | [M-57]⁺ | Base Peak . Characteristic loss of a tert-butyl radical (-C(CH₃)₃).[5] |

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward two-step process.

Conclusion

This technical guide outlines a reliable and well-established methodology for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The versatility of the silyl group as both a protecting group and a handle for further functionalization underscores the importance of this key intermediate in modern organic synthesis.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(tert-Butyldimethylsilyl)thiazole

CAS Number: 137382-38-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butyldimethylsilyl)thiazole, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its utility in the development of novel therapeutic agents. Experimental protocols for key transformations and relevant signaling pathways where thiazole derivatives have shown notable activity are also presented.

Introduction

This compound is a key intermediate in synthetic chemistry, valued for the stability of the tert-butyldimethylsilyl (TBDMS) protecting group and the inherent reactivity of the thiazole ring. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including as anticancer, antibacterial, and anti-inflammatory agents.[1][2] The silyl group at the 2-position of the thiazole ring serves a dual purpose: it acts as a protecting group and facilitates regioselective functionalization, making this compound a valuable tool for the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137382-38-8 | [3] |

| Molecular Formula | C₉H₁₇NSSi | [3] |

| Molecular Weight | 199.39 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Purity | ≥97.0% (GC) | [3] |

| Density | 0.97 g/cm³ | [3] |

| Refractive Index | 1.50 | [3] |

| Boiling Point | Not available | |

| Melting Point | Not applicable | [3] |

| Solubility | Soluble in organic solvents such as ethers and hydrocarbons. | |

| Storage Conditions | Moisture sensitive. Store under an inert atmosphere. | [3] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 200.09238 | 145.1 | [1] |

| [M+Na]⁺ | 222.07432 | 153.5 | [1] |

| [M]⁺ | 199.08455 | 147.9 | [1] |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Thiazole Ring and TBDMS Group

| Group | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) | Reference |

| Thiazole H-4 | ~7.4-8.0 | ~120-125 | [4] |

| Thiazole H-5 | ~7.2-7.8 | ~140-145 | [4] |

| Si-C(CH₃)₃ | ~0.9 | ~26 | [5] |

| Si(CH₃)₂ | ~0.1 | ~-4 | [5] |

Table 4: Representative Infrared (IR) Absorption Frequencies for Thiazole and Silyl Compounds

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| C-H stretch (aromatic) | 3100-3000 | [6] |

| C=N stretch (thiazole ring) | 1620-1580 | [7] |

| C-S stretch (thiazole ring) | 800-600 | [7] |

| Si-C stretch | 1260-1240, 840-760 | |

| C-H bend (tert-butyl) | 1395-1365 | [6] |

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the deprotonation of thiazole at the C-2 position with a strong base, followed by quenching with a tert-butyldimethylsilyl electrophile.

References

An In-depth Technical Guide to the Molecular Structure of 2-(tert-Butyldimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(tert-Butyldimethylsilyl)thiazole. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.

Molecular Structure and Properties

This compound possesses a unique molecular architecture combining a heterocyclic aromatic thiazole ring with a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group. This combination of functionalities imparts specific chemical and physical properties to the molecule, making it a valuable intermediate in organic synthesis.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring system is a common motif in many biologically active compounds and pharmaceuticals. The TBDMS group is a bulky silicon-based protecting group known for its high stability under a variety of reaction conditions, yet it can be selectively removed when necessary.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NSSi |

| Molecular Weight | 199.39 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| CAS Number | 137382-38-8 |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)C1=NC=CS1 |

| InChI Key | DKQFKRXPJSBPOF-UHFFFAOYSA-N |

Synthesis of this compound

A plausible and common method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be tert-butyldimethylsilyl thioamide and a 2-haloacetaldehyde.

The logical workflow for the synthesis of this compound via the Hantzsch reaction is depicted below.

Caption: Proposed synthetic workflow for this compound.

Materials:

-

tert-Butyldimethylsilyl thioamide

-

2-Bromoacetaldehyde (or its diethyl acetal)

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyldimethylsilyl thioamide (1.0 eq) in ethanol, add 2-bromoacetaldehyde (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours, and then refluxed for 1-2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the tert-butyl group, the dimethylsilyl group, and the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Si-C(CH₃)₃ | ~0.95 (s, 9H) | ~26.5 (C(CH₃)₃), ~18.0 (C(CH₃)₃) |

| Si-(CH₃)₂ | ~0.30 (s, 6H) | ~-2.0 |

| Thiazole C4-H | ~7.80 (d, 1H) | ~144.0 |

| Thiazole C5-H | ~7.30 (d, 1H) | ~120.0 |

| Thiazole C2-Si | - | ~175.0 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The tert-butyldimethylsilyl group has a characteristic fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 199 | Molecular Ion |

| [M-CH₃]⁺ | 184 | Loss of a methyl group from the silyl moiety |

| [M-C(CH₃)₃]⁺ | 142 | Loss of the tert-butyl group |

| [C₄H₉Si]⁺ | 73 | tert-Butyldimethylsilyl cation fragment |

| [C₄H₉]⁺ | 57 | tert-Butyl cation fragment |

Note: Predicted m/z values are based on common fragmentation pathways for TBDMS-protected compounds.

The logical flow for the structural elucidation of this compound using spectroscopic data is outlined below.

Caption: Workflow for spectroscopic analysis and structure confirmation.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The silyl group can act as a protecting group for the 2-position of the thiazole ring, allowing for selective functionalization at other positions. Alternatively, the silyl group can be used in cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds. The stability and selective reactivity of this compound make it a valuable tool for medicinal chemists and material scientists in the development of novel molecules with potential therapeutic or material applications.

This guide provides a foundational understanding of the molecular structure, synthesis, and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced synthetic methodologies.

References

Spectroscopic and Structural Elucidation of 2-(tert-Butyldimethylsilyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(tert-Butyldimethylsilyl)thiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document compiles predicted and expected spectroscopic values based on the analysis of its constituent functional groups—a thiazole ring and a tert-butyldimethylsilyl (TBDMS) group. Detailed hypothetical experimental protocols for its synthesis and spectroscopic analysis are presented to guide researchers in their laboratory work. This guide aims to serve as a valuable resource for the identification, characterization, and utilization of this compound in various research and development endeavors.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₇NSSi |

| Molecular Weight | 199.39 g/mol |

| CAS Number | 137382-38-8 |

| Appearance | Colorless liquid |

| Purity (Typical) | ≥97.0% (GC) |

| Refractive Index (n²⁰/D) | ~1.50 |

| Specific Gravity | ~0.97 g/cm³ |

Spectroscopic Data (Predicted and Expected)

The following tables summarize the expected spectroscopic data for this compound. These values are derived from typical ranges observed for thiazole derivatives and compounds containing the tert-butyldimethylsilyl (TBDMS) group.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | H-4 (Thiazole) |

| ~7.28 | d | 1H | H-5 (Thiazole) |

| ~0.95 | s | 9H | -C(CH₃)₃ (t-Butyl) |

| ~0.30 | s | 6H | -Si(CH₃)₂ |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (Thiazole, Si-C) |

| ~143 | C-4 (Thiazole) |

| ~120 | C-5 (Thiazole) |

| ~26 | -C(C H₃)₃ (t-Butyl) |

| ~17 | -C (CH₃)₃ (t-Butyl, quat.) |

| ~-3 | -Si(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic, thiazole) |

| ~2960-2860 | Strong | C-H stretch (aliphatic, TBDMS) |

| ~1500 | Medium | C=N stretch (thiazole ring) |

| ~1470 | Medium | C-H bend (aliphatic, TBDMS) |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella) |

| ~840 | Strong | Si-C stretch |

| ~780 | Strong | Si-CH₃ rock |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 199 | Moderate | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M - CH₃]⁺ |

| 142 | Strong | [M - C(CH₃)₃]⁺ or [M - 57]⁺, loss of the tert-butyl group is a characteristic fragmentation for TBDMS ethers.[1] |

| 114 | Moderate | [M - Si(CH₃)₃]⁺ |

| 85 | Moderate | [Thiazole-Si]⁺ fragment |

| 73 | Strong | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on established methods for the synthesis of silylated heterocycles and standard analytical techniques.[2]

Synthesis of this compound

This procedure describes a common method for the C-silylation of thiazole.

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Thiazole (1.0 equivalent) is added dropwise to the cooled THF.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of 2-lithiothiazole.

-

tert-Butyldimethylsilyl chloride (1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is obtained.

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of m/z 40-400.

Interpretation of Spectroscopic Data

The expected spectroscopic data are consistent with the structure of this compound.

-

¹H NMR: The downfield signals around 7.75 and 7.28 ppm are characteristic of the protons on the thiazole ring. The two singlets in the upfield region at approximately 0.95 and 0.30 ppm, with integrations of 9H and 6H respectively, are definitive for the tert-butyl and dimethylsilyl protons of the TBDMS group.

-

¹³C NMR: The signal at ~170 ppm is indicative of a carbon in a heteroaromatic ring directly attached to a silicon atom. The other two signals in the aromatic region correspond to the other two carbons of the thiazole ring. The upfield signals are characteristic of the TBDMS group carbons.

-

IR: The spectrum is expected to be dominated by strong absorptions from the TBDMS group, particularly the Si-CH₃ and Si-C vibrations. The aromatic C-H and C=N stretches of the thiazole ring will also be present but may be less intense.

-

MS: The molecular ion peak at m/z 199 confirms the molecular weight. The prominent fragment at m/z 142, corresponding to the loss of a tert-butyl group ([M-57]⁺), is a hallmark fragmentation pattern for TBDMS-protected compounds. The base peak is expected to be at m/z 73, corresponding to the stable trimethylsilyl cation.[1]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, along with practical, hypothetical protocols for its synthesis and analysis. While direct experimental data remains scarce in publicly accessible literature, the information presented herein, based on established chemical principles and data from analogous structures, offers a robust framework for researchers working with this compound. The provided workflows and data tables are intended to facilitate the unambiguous identification and characterization of this compound, thereby supporting its application in drug discovery and development.

References

The Tert-Butyldimethylsilyl (TBDMS) Group on a Thiazole Ring: A Technical Guide to its Stability and Reactivity

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the stability and reactivity of the tert-butyldimethylsilyl (TBDMS) protecting group when attached to a thiazole ring. This document provides an in-depth analysis of its behavior under various chemical conditions, detailed experimental protocols, and key considerations for its application in complex organic synthesis.

The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection in modern organic synthesis, valued for its steric bulk and predictable reactivity. When appended to a thiazole ring, a common scaffold in pharmaceuticals and biologically active molecules, the interplay between the silyl ether and the heterocyclic system presents unique stability and reactivity profiles that are critical for synthetic success. This technical guide consolidates available data to provide a practical framework for chemists working with TBDMS-protected thiazole derivatives.

Core Concepts: Stability Profile

The stability of a TBDMS ether is fundamentally influenced by the electronic nature of the molecule to which it is attached. The thiazole ring is an electron-deficient heterocycle, a characteristic that significantly modulates the properties of the TBDMS group. This electron-withdrawing nature is expected to decrease the electron density on the oxygen atom of the silyloxy moiety.

General Stability of Silyl Ethers

The stability of common silyl ethers generally follows the trend of increasing steric hindrance, with TBDMS being significantly more robust than smaller groups like trimethylsilyl (TMS). The relative rates of hydrolysis highlight this difference, with TBDMS ethers being approximately 10,000 times more stable than TMS ethers.[1]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[1] |

Influence of the Thiazole Ring

The electron-deficient nature of the thiazole ring is anticipated to have the following effects on the stability of an attached TBDMS group:

-

Increased Stability towards Acidic Cleavage: The reduced electron density on the ether oxygen makes it less susceptible to protonation, a key step in the acid-catalyzed cleavage mechanism. This suggests that TBDMS ethers on a thiazole ring may exhibit enhanced stability in acidic media compared to those on electron-rich aromatic or aliphatic systems.

-

Increased Lability towards Fluoride-Mediated Cleavage: Conversely, the electron-withdrawing effect of the thiazole ring can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by fluoride ions.

Reactivity and Cleavage Conditions

The removal of the TBDMS group from a thiazole derivative can be achieved under a variety of conditions, with the choice of reagent depending on the overall functionality of the molecule.

Fluoride-Mediated Deprotection

The most common and generally mildest method for cleaving TBDMS ethers is through the use of a fluoride source.

-

Tetrabutylammonium Fluoride (TBAF): This is the most widely used reagent for this transformation. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature. The high affinity of fluoride for silicon drives the reaction to completion.[2]

-

Hydrofluoric Acid (HF) and its Complexes: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF) can also be employed, often offering different selectivity profiles.

Acid-Catalyzed Deprotection

While more stable to acid than many other silyl ethers, the TBDMS group on a thiazole can be removed under acidic conditions.

-

Protic Acids: Acetic acid in a mixture of THF and water is a common system for TBDMS cleavage. Stronger acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can also be used, though they may not be compatible with other acid-sensitive functional groups.[3]

-

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF3·OEt2) and zinc bromide (ZnBr2) can also effect the cleavage of TBDMS ethers, sometimes offering improved selectivity.

Basic Conditions

TBDMS ethers are generally stable to a wide range of basic conditions, including aqueous bases.[4] However, prolonged exposure to strong bases at elevated temperatures can lead to cleavage.

Experimental Protocols

The following are representative experimental procedures for the protection of a hydroxyl group on a thiazole ring with a TBDMS group and its subsequent deprotection.

Protection of 2-(Hydroxymethyl)thiazole with TBDMSCl

This protocol outlines the silylation of a primary alcohol on the thiazole ring.

Materials:

-

2-(Hydroxymethyl)thiazole (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(hydroxymethyl)thiazole in anhydrous DMF, add imidazole and stir until dissolved.

-

Add TBDMSCl portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Deprotection of 2-((tert-Butyldimethylsilyloxy)methyl)thiazole using TBAF

This protocol details the cleavage of the TBDMS ether using a standard fluoride-mediated method.

Materials:

-

2-((tert-Butyldimethylsilyloxy)methyl)thiazole (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected thiazole in anhydrous THF at room temperature under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Potential Side Reactions and Considerations

While the TBDMS group is generally well-behaved, certain side reactions can occur, particularly in complex molecules.

-

Silyl Group Migration: Under basic or, in some cases, acidic conditions, the TBDMS group can migrate between adjacent hydroxyl groups. This is a known phenomenon in carbohydrate chemistry and could potentially occur in polyhydroxylated thiazole derivatives.

-

Brook Rearrangement: A base-catalyzed rearrangement of a silyl group from a carbon atom to an oxygen atom is known as the Brook rearrangement. While less common for silyloxymethyl ethers, it is a potential pathway to consider in substrates with appropriate functionality.

The choice of protecting group strategy should always take into account the overall molecular architecture and the planned synthetic transformations.

Conclusion

The tert-butyldimethylsilyl group is a robust and versatile protecting group for hydroxyl functionalities on a thiazole ring. Its stability is influenced by the electron-deficient nature of the heterocycle, generally leading to increased stability towards acid and increased lability towards fluoride. A thorough understanding of these properties, coupled with the appropriate selection of protection and deprotection conditions, is essential for the successful application of TBDMS-protected thiazoles in the synthesis of complex molecules for research, drug discovery, and materials science. Further quantitative studies on the kinetics of cleavage would be beneficial for a more precise prediction of reactivity in novel systems.

References

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyldimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 2-(tert-Butyldimethylsilyl)thiazole, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to facilitate its successful synthesis in a laboratory setting.

Introduction

Thiazole moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a silyl group, such as the tert-butyldimethylsilyl (TBDMS) group, at the 2-position of the thiazole ring offers a versatile handle for further chemical transformations. The TBDMS group can act as a protecting group or as a precursor for cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide focuses on the direct C-H functionalization of the thiazole ring via lithiation, followed by quenching with tert-butyldimethylsilyl chloride (TBDMSCl), a robust and widely applicable method.

Reaction Pathway and Mechanism

The synthesis of this compound is most commonly achieved through a two-step, one-pot process involving the deprotonation of thiazole at the C2 position, followed by electrophilic quenching with TBDMSCl. The C2 proton of thiazole is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms, allowing for regioselective deprotonation.

A strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium (n-BuLi), is used to abstract the C2 proton, forming the highly reactive 2-lithiothiazole intermediate. This intermediate is then trapped with TBDMSCl, resulting in the formation of the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Thiazole

-

n-Butyllithium (solution in hexanes)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (nitrogen or argon).

-

Addition of Reagents: Anhydrous THF is added to the flask via syringe, followed by thiazole (1.0 eq.). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.

-

Silylation: A solution of TBDMSCl (1.2 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times may vary depending on the scale and specific reaction conditions.

| Reagent/Parameter | Molar Ratio (eq.) | Typical Quantity (for 10 mmol scale) | Notes |

| Thiazole | 1.0 | 0.85 g (10 mmol) | Starting material |

| n-Butyllithium | 1.1 | 4.4 mL (2.5 M in hexanes) | Deprotonating agent |

| TBDMSCl | 1.2 | 1.81 g (12 mmol) | Silylating agent |

| Anhydrous THF | - | 50 mL | Solvent |

| Reaction Temperature | - | -78 °C to room temperature | Critical for selectivity and stability |

| Reaction Time | - | 3-5 hours | Includes lithiation and silylation steps |

| Product | |||

| This compound | - | ~1.5 - 1.8 g | Isolated product |

| Yield | - | 75-90% | Typical isolated yield |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via direct lithiation and subsequent silylation is an efficient and reliable method. This guide provides the necessary theoretical background, a detailed experimental protocol, and expected quantitative outcomes to enable researchers to successfully prepare this versatile synthetic intermediate. Careful control of anhydrous and inert conditions is crucial for achieving high yields. The described methodology serves as a solid foundation for the synthesis and further functionalization of silylated thiazole derivatives in various research and development endeavors.

Silylated Thiazole Compounds: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylated thiazole compounds, particularly trimethylsilyl (TMS) substituted thiazoles, have emerged as versatile intermediates in organic synthesis. Their unique reactivity, where the silyl group activates the thiazole ring for subsequent functionalization, has made them valuable tools in the construction of complex molecules. This technical guide provides an in-depth overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their applications, and relevant quantitative data.

Discovery and History

The field of silylated thiazole chemistry was pioneered by the research group of Alessandro Dondoni. While the synthesis of various thiazole derivatives had been known for decades, the first report of a silylated thiazole, specifically 2-(trimethylsilyl)thiazole (2-TST), appeared in the literature in 1981. This initial communication was followed by a comprehensive full paper in 1988, which laid the foundation for the understanding and application of these reagents.

The key innovation was the recognition that the introduction of a trimethylsilyl group at the 2-position of the thiazole ring provides a stable, yet reactive, synthon for the formyl anion. This discovery unlocked new possibilities for carbon-carbon bond formation and the stereoselective synthesis of complex polyhydroxylated molecules. The Dondoni group extensively explored the synthesis of all possible regioisomeric mono-, bis-, and tris(trimethylsilyl)thiazoles through carefully controlled lithiation-silylation sequences.

Synthesis of Silylated Thiazole Compounds

The primary method for the synthesis of silylated thiazoles involves the deprotonation of a thiazole derivative with a strong organolithium base, followed by quenching the resulting lithiated intermediate with a silyl halide, typically trimethylsilyl chloride (TMSCl). The regioselectivity of the silylation is dependent on the reaction conditions and the starting thiazole substrate.

Experimental Protocols

General Procedure for the Lithiation and Silylation of Thiazole:

A solution of the thiazole derivative in anhydrous diethyl ether or tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to ensure complete deprotonation. Trimethylsilyl chloride is then added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Synthesis of 2-(Trimethylsilyl)thiazole (2-TST):

This procedure involves the lithiation of thiazole at the 2-position, which is the most acidic proton.

-

Reagents: Thiazole, n-butyllithium, trimethylsilyl chloride.

-

Solvent: Anhydrous diethyl ether.

-

Reaction Time: 15 minutes for lithiation.

-

Purification: Distillation under reduced pressure.

Synthesis of 2,5-Bis(trimethylsilyl)thiazole:

Increasing the amount of n-butyllithium and trimethylsilyl chloride leads to disubstitution.

-

Reagents: Thiazole, n-butyllithium (2.2 equivalents), trimethylsilyl chloride (2.2 equivalents).

-

Solvent: Anhydrous diethyl ether.

-

Reaction Time: 30 minutes for lithiation.

-

Purification: Distillation under reduced pressure.

Synthesis of 5-(Trimethylsilyl)thiazole:

Selective synthesis of the 5-silylated isomer can be achieved through a halogen-metal exchange reaction starting from 5-bromothiazole.

-

Reagents: 5-Bromothiazole, n-butyllithium, trimethylsilyl chloride.

-

Solvent: Anhydrous diethyl ether.

-

Reaction Time: 15 minutes for lithium-halogen exchange.

-

Purification: Column chromatography on silica gel.

Synthesis of 4-(Trimethylsilyl)thiazole:

The 4-silylated isomer is typically prepared from 4-bromothiazole via a lithium-halogen exchange reaction.

-

Reagents: 4-Bromothiazole, n-butyllithium, trimethylsilyl chloride.

-

Solvent: Anhydrous diethyl ether.

-

Reaction Time: 15 minutes for lithium-halogen exchange.

-

Purification: Column chromatography on silica gel.

Quantitative Data for Silylated Thiazoles

| Compound | Starting Material | Method | Yield (%) | Boiling Point (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) |

| 2-(Trimethylsilyl)thiazole | Thiazole | Lithiation-Silylation | 85 | 56-57 / 10 | 0.40 (s, 9H), 7.45 (d, 1H), 7.85 (d, 1H) |

| 5-(Trimethylsilyl)thiazole | 5-Bromothiazole | Halogen-Metal Exchange | 70 | 60-62 / 12 | 0.35 (s, 9H), 7.80 (s, 1H), 8.80 (s, 1H) |

| 4-(Trimethylsilyl)thiazole | 4-Bromothiazole | Halogen-Metal Exchange | 65 | 58-60 / 12 | 0.38 (s, 9H), 7.50 (s, 1H), 8.75 (s, 1H) |

| 2,5-Bis(trimethylsilyl)thiazole | Thiazole | Lithiation-Silylation | 75 | 80-82 / 10 | 0.35 (s, 9H), 0.40 (s, 9H), 7.75 (s, 1H) |

| 2,4-Bis(trimethylsilyl)thiazole | 2-(Trimethylsilyl)thiazole | Lithiation-Silylation | 60 | 85-87 / 10 | 0.38 (s, 9H), 0.42 (s, 9H), 7.40 (s, 1H) |

| 2,4,5-Tris(trimethylsilyl)thiazole | Thiazole | Lithiation-Silylation | 50 | 110-112 / 10 | 0.35 (s, 9H), 0.38 (s, 9H), 0.40 (s, 9H) |

Reactions and Applications of Silylated Thiazoles

The synthetic utility of silylated thiazoles stems from the ability of the silyl group to act as a removable activating group. 2-(Trimethylsilyl)thiazole, in particular, has found widespread use as a formyl anion equivalent.

Reaction with Carbonyl Compounds

2-TST reacts readily with aldehydes and ketones without the need for a catalyst to form the corresponding 2-substituted thiazole adducts. This reaction proceeds through a proposed thiazolium ylide intermediate. The resulting α-hydroxyalkylthiazole can then be unmasked to reveal a formyl group, effectively achieving a one-carbon homologation of the starting carbonyl compound.

General Experimental Protocol for the Reaction of 2-TST with Aldehydes:

To a solution of the aldehyde in an anhydrous solvent such as THF or diethyl ether, 2-(trimethylsilyl)thiazole (1.1 equivalents) is added at room temperature. The reaction is typically stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The product is then purified by column chromatography.

Visualizations

The Pharmacological Potential of Substituted Thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a privileged scaffold for the design and synthesis of novel therapeutic agents. Substituted thiazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of substituted thiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activities of Substituted Thiazoles

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to interact with and inhibit the function of key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various substituted thiazoles have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against different human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Naphthalene | Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [3] |

| Thiazole-Naphthalene | Compound 5b | A549 (Lung) | 0.97 ± 0.13 | [3] |

| PI3K/mTOR Inhibitor | Compound 3b | PI3Kα | 0.086 ± 0.005 | [4] |

| PI3K/mTOR Inhibitor | Compound 3b | mTOR | 0.221 ± 0.014 | [4] |

| Hydrazinyl-Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| Hydrazinyl-Thiazole | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| Benzimidazole-Thiazole | Various | Multiple | Favorable vs. standards | [6] |

| Fascin Inhibitor | Compound 1 | Cancer Cell Migration | 0.218 | [7] |

| Fascin Inhibitor | Compound 5m | Cancer Cell Migration | 0.292 | [7] |

Mechanisms of Anticancer Action

Substituted thiazoles exert their anticancer effects through diverse mechanisms of action, including:

-

Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3]

-

Enzyme Inhibition: Thiazole-based compounds have been designed to target specific enzymes that are crucial for cancer cell survival and proliferation. A notable example is the dual inhibition of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key components of a signaling pathway that is often hyperactivated in cancer.[4][8]

-

Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling cascades, including the activation of caspases, which are proteases that execute the apoptotic process.[5][9]

-

Inhibition of Angiogenesis: Some thiazole compounds have been found to inhibit VEGFR-2, a key receptor in the signaling pathway that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[5]

-

Inhibition of Cell Migration and Invasion: Certain thiazole derivatives have been developed as inhibitors of fascin, a protein involved in the bundling of actin filaments and the formation of cellular protrusions, thereby impeding cancer cell migration and invasion.[7]

Key Signaling Pathways in Thiazole-Mediated Anticancer Activity

The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical signaling pathways targeted by anticancer thiazole derivatives.

Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Caption: Intrinsic apoptosis pathway activated by thiazole derivatives.

Antimicrobial Activities of Substituted Thiazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi, making them a promising area of research in the fight against infectious diseases.[10][11][12]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of thiazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3] The following table presents the MIC values for selected thiazole derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Heteroaryl Thiazole | Compound 3 | S. aureus (MRSA) | 0.23-0.7 | [13] |

| Heteroaryl Thiazole | Compound 9 | C. albicans | 0.06-0.23 | [13] |

| Hydrazone-Thiazole | Compound 43 | A. fumigatus | 0.03 | [10] |

| Thiazole-Schiff Base | Compound 59 | E. coli | 14.40 ± 0.04 (zone of inhibition in mm) | [12] |

| Thiazole-Schiff Base | Compound 59 | S. aureus | 15.00 ± 0.01 (zone of inhibition in mm) | [12] |

Mechanisms of Antimicrobial Action

The antimicrobial effects of substituted thiazoles are attributed to several mechanisms, including:

-

Inhibition of Essential Enzymes: Thiazole derivatives can act as inhibitors of enzymes that are vital for microbial survival. For instance, some compounds have been shown to inhibit FabH (β-ketoacyl-acyl carrier protein synthase III), an enzyme central to the initiation of fatty acid biosynthesis in bacteria.[14]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the bacterial cell membrane, leading to the leakage of cellular contents and cell death.

-

Inhibition of DNA Gyrase: Certain thiazole compounds have demonstrated the ability to inhibit DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[12]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some thiazole derivatives act by inhibiting 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is a critical component of the fungal cell membrane.[13]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a thiazole derivative using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activities of Substituted Thiazoles

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[15]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of thiazole compounds is often assessed in vivo using models such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a key metric for evaluating efficacy.

| Compound Class | Specific Derivative | Assay | % Inhibition of Edema | Reference |

| Substituted Phenyl Thiazole | Compound 3c | Carrageenan-induced rat paw edema | 44% | |

| Substituted Phenyl Thiazole | Compound 3d | Carrageenan-induced rat paw edema | 41% |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of substituted thiazoles are linked to their ability to modulate various inflammatory pathways:

-

Inhibition of Pro-inflammatory Enzymes: Thiazole derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[16][17]

-

Reduction of Pro-inflammatory Cytokine Production: Some thiazole compounds have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

-

Inhibition of Nitric Oxide Synthase (iNOS): Certain thiazole derivatives can inhibit the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process.[18]

-

Antioxidant Activity: Many thiazole derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can exacerbate inflammation.[19]

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram outlines the workflow for the carrageenan-induced rat paw edema assay, a standard method for evaluating the anti-inflammatory potential of new compounds.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Detailed Experimental Protocols

For the advancement of research and to ensure reproducibility, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the evaluation of substituted thiazoles.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and incubate for a specified period (e.g., 72 hours).[22] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

-

Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing the formazan crystals to form.[5][22]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[3][8]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[3]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[8]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[3]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative in which there is no visible growth.[3]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[23][24]

Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[17]

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole derivative.[17]

-

Compound Administration: Administer the test compound or the standard drug (e.g., intraperitoneally or orally) 30 to 60 minutes before the induction of inflammation. The control group receives the vehicle.[17]

-

Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17]

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema for each treated group is calculated relative to the control group.[17]

Conclusion

Substituted thiazoles represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, are well-documented. The ability to readily modify the thiazole scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important heterocyclic system. Continued investigation into the structure-activity relationships and mechanisms of action of novel thiazole derivatives will undoubtedly lead to the development of new and effective medicines.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro tubulin polymerization assay [bio-protocol.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. inotiv.com [inotiv.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(tert-Butyldimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(tert-Butyldimethylsilyl)thiazole in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a stable and efficient precursor for the synthesis of 2-substituted thiazole derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Introduction

The thiazole scaffold is a crucial heterocyclic motif found in a wide array of biologically active compounds and functional materials. The ability to functionalize the C2-position of the thiazole ring is of significant interest for the development of novel chemical entities. This compound offers a convenient and reactive handle for such functionalization through various cross-coupling methodologies. The tert-butyldimethylsilyl (TBS) group can act as a leaving group in the presence of a suitable activator, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for Hiyama, Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings using this valuable reagent.

Hiyama Coupling

The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. This reaction is an attractive alternative to other coupling methods due to the low toxicity and stability of organosilanes.[1][2] The activation of the C-Si bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3]

Experimental Protocol: Hiyama Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide, bromide, or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃, XPhos)

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (repeat three times).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Add the TBAF solution (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (typically 60-100 °C) for the specified time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.

Data Presentation: Representative Hiyama Coupling Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (3) | PPh₃ (6) | THF | 80 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 8 | 92 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | XPhos (10) | Toluene | 110 | 18 | 78 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | PPh₃ (6) | THF | 80 | 16 | 75 |

Note: The data in this table is representative and based on typical yields for Hiyama coupling reactions of similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide. In the context of this compound, a modification of the standard protocol, potentially involving in-situ conversion to a boronic ester or direct activation of the C-Si bond, can be employed.

Experimental Protocol: Suzuki-Miyaura Type Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the indicated time (2-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-arylthiazole.

Data Presentation: Representative Suzuki-Miyaura Type Coupling Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |

| 2 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 10 | 91 |

| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 18 | 82 |

| 4 | 3-Iodopyridine | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 79 |

Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura coupling reactions of similar substrates. Actual yields may vary.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[4][5] While there is limited direct literature on the Stille coupling of this compound, a plausible approach involves its conversion to an organostannane intermediate or direct coupling under specific conditions. A more common approach is the Stille coupling of a 2-halothiazole with an organostannane.[6] For the purpose of these notes, we will provide a protocol for the latter, more established method for synthesizing 2-substituted thiazoles.

Experimental Protocol: Stille Coupling for 2-Arylthiazole Synthesis

Materials:

-

2-Bromothiazole (or 2-chlorothiazole)

-

Organostannane (e.g., Aryl-SnBu₃)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 2-bromothiazole (1.0 mmol), the organostannane (1.1 mmol), and the palladium catalyst (2-5 mol%). If using, add CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the anhydrous, degassed solvent (5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with aqueous KF solution (to remove tin byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Representative Stille Coupling Reactions

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 89 |

| 2 | (4-Methoxyphenyl)-SnBu₃ | PdCl₂(PPh₃)₂ (3) | DMF | 100 | 8 | 93 |

| 3 | (Thiophen-2-yl)-SnBu₃ | Pd(PPh₃)₄ (5) | Dioxane | 100 | 16 | 85 |

| 4 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | THF | 80 | 6 | 78 |

Note: This data is representative for the Stille coupling of 2-bromothiazole with various organostannanes.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7] The direct use of this compound in a Heck-type reaction is not well-documented. A more conventional approach to vinyl-substituted thiazoles would involve the Heck coupling of a 2-halothiazole with an alkene.

Experimental Protocol: Heck Reaction for 2-Vinylthiazole Synthesis

Materials:

-

2-Bromothiazole

-

Alkene (e.g., Styrene, Acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

-

Reaction vessel

Procedure:

-

To a reaction vessel, add 2-bromothiazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if used, 2-10 mol%), and the base (2-3 equiv).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture under an inert atmosphere at the desired temperature (typically 80-140 °C) for 4-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 12 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 18 | 78 |

| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | NaOAc | Toluene | 110 | 16 | 72 |

| 4 | Cyclohexene | Pd(OAc)₂ (5) | Et₃N | DMF | 140 | 24 | 65 |